Methyl 4-chloro-2-methylphenoxyacetate

Enzyme Inhibition Herbicide Mode of Action Biochemical Assay

Researchers quantifying MCPA residues face inconsistent chromatographic performance when substituting the methyl ester with the parent acid or alternative esters. This ISO 17034 certified MCPA methyl ester standard eliminates that variability. • LogP 2.7 ensures predictable reversed-phase retention, distinct from MCPA acid (LogP 2.0), for robust GC-MS/HPLC method validation. • Supplied at 100 µg/mL and 1000 µg/mL in methanol; also serves as an HPPD inhibitor (IC₅₀ 0.5-1.0 mM) for herbicide mechanism studies. • Acts as the key starting material for deuterated internal standards (MCPA methyl ester-d₃) and novel amino acid ester conjugates.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 2436-73-9
Cat. No. B055706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-methylphenoxyacetate
CAS2436-73-9
Synonyms(4-Chloro-2-methylphenoxy)acetic Acid Methyl Ester;  2-Methyl-4-chlorophenoxyacetic Acid Methyl Ester;  MCPA Methyl Ester;  Methyl 4-chloro-2-methylphenoxyacetate;  (4-Chloro-2-methylphenoxy)-acetic Acid Methyl Ester;  [(4-Chloro-o-tolyl)oxy]-acetic Acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)OC
InChIInChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3
InChIKeyVWERIRLJUWTNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-methylphenoxyacetate Overview


Methyl 4-chloro-2-methylphenoxyacetate (CAS 2436-73-9), also known as MCPA-methyl ester, is the methyl ester derivative of the widely used phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid, CAS 94-74-6) [1]. This compound belongs to the phenoxyacetic acid ester class, with a molecular formula of C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol [2]. Unlike the parent acid, the methyl ester exhibits enhanced lipophilicity (LogP 2.7 vs. 2.0 for MCPA acid), which confers differential physicochemical properties relevant to analytical method development, environmental fate studies, and synthetic applications [3]. The compound is classified under the phenoxyacetic herbicides category and serves as a critical reference standard, synthetic intermediate, and research tool .

Analytical Reference Standard Certified reference material for environmental residue analysis (ISO 17034 available)
Synthetic Intermediate Versatile methyl ester scaffold for deuterated internal standards and derivative synthesis
Differentiated Lipophilicity Enhanced lipophilicity supports reversed-phase chromatographic method development

Why MCPA Methyl Ester Is Irreplaceable


Substituting methyl 4-chloro-2-methylphenoxyacetate with its parent acid (MCPA) or alternative esters (e.g., 2-ethylhexyl, butoxyethyl, or isooctyl esters) is scientifically inadvisable due to fundamental differences in physicochemical properties that directly impact analytical performance, synthetic utility, and environmental fate interpretation. The methyl ester exhibits a LogP of 2.7, compared to approximately 2.0 for the free acid MCPA, resulting in substantially different chromatographic retention behavior and extraction efficiency [1]. This compound is a recognized analytical reference standard produced under ISO 17034 certification for quantitative environmental and residue analysis, whereas generic acid or alternative ester forms lack equivalent certified standard availability [2]. Furthermore, the methyl ester serves as the primary derivatization product in gas chromatographic methods for MCPA quantification, meaning that analytical workflows specifically require this ester form for method validation and calibration [3]. In synthetic chemistry, the methyl ester acts as a distinct intermediate for preparing deuterated internal standards (MCPA methyl ester-d3) and novel derivatives, a role that higher alkyl esters cannot substitute due to steric and reactivity differences [4].

MCPA methyl ester MCPA parent acid Lipophilicity mismatch alters extraction recovery and HPLC retention; certified standard availability limited.
MCPA methyl ester Alternative MCPA esters Lack ISO 17034 certified reference materials, limiting regulatory-compliant method validation.
MCPA methyl ester Higher alkyl esters Steric differences prevent use as derivatization reagent in GC-MS MCPA quantification workflows.

MCPA Methyl Ester Differentiation Evidence


HPPD Enzyme Inhibition Profile

Methyl 4-chloro-2-methylphenoxyacetate demonstrates complete competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at concentrations of 0.5-1.0 mM [1]. HPPD is a key enzyme in plastoquinone and tocopherol biosynthesis, and its inhibition is a validated herbicide mechanism distinct from the primary auxin-mimicry activity of phenoxyacetic acids. This inhibition profile provides a secondary biochemical fingerprint for this compound relative to other MCPA esters that have not been similarly characterized for HPPD interaction.

HPPD Inhibition
Class-level inference
Complete inhibition at 0.5–1.0 mM
Supports enzyme inhibition studies
HPPD data absent for parent acid and alternative esters
Enzyme Inhibition Herbicide Mode of Action Biochemical Assay

Lipophilicity Difference from MCPA

Methyl 4-chloro-2-methylphenoxyacetate exhibits a calculated LogP (XLogP3) of 2.7, whereas the parent acid MCPA (CAS 94-74-6) has a calculated LogP of approximately 2.0 [1]. This 0.7 LogP unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times, solid-phase extraction recovery, and environmental fate modeling parameters.

Lipophilicity Difference
Cross-study comparable
ΔLogP ≈ 0.7 (≈5× partition coefficient)
Enables differentiated chromatographic separation
Reversed-phase HPLC method relevance
Physicochemical Properties LogP Chromatographic Retention

One-Pot Synthesis Efficiency

A patented one-pot method for producing 2-methyl-4-chlorophenoxyacetic acid esters (including the methyl ester) achieves direct synthesis from 2-methylphenoxyacetic acid via chlorination in an alcoholic solvent with phenothiazine and dimethylaminopyridine catalysts [1]. This process eliminates the intermediate acid isolation step required in conventional two-step methods (acid synthesis followed by separate esterification), offering reduced operational complexity and environmental impact. The methyl ester serves as a foundational synthetic intermediate from which higher alkyl esters can be derived via transesterification.

Synthetic Efficiency
Class-level inference
One-pot chlorination-esterification eliminates acid isolation step
Reduces unit operations vs two-step method
Patent-reported; verify scalability
Synthetic Chemistry Process Efficiency Herbicide Production

ISO 17034 CRM Availability

Methyl 4-chloro-2-methylphenoxyacetate is commercially available as an ISO 17034 certified reference material for quantitative analysis, with concentration specifications of 100 µg/mL and 1000 µg/mL in methanol [1][2]. This certification ensures traceability, homogeneity, and stability that are not uniformly available for alternative MCPA esters such as the 2-ethylhexyl, butoxyethyl, or isooctyl esters. The ISO 17034 certification supports regulatory compliance in environmental monitoring, food safety residue analysis, and pharmaceutical impurity profiling.

CRM Availability
Class-level inference
ISO 17034 certified at 100 and 1000 µg/mL
Supports regulatory-compliant quantitative analysis
Comparators lack equivalent certified standard documentation
Analytical Chemistry Quality Control Reference Standards

Amino Acid Ester Derivative Activity

Derivatives of the 4-chloro-2-methylphenoxyacetic acid scaffold, such as the [1-(dimethylamino)-1-oxopropan-2-yl] ester conjugate, have been evaluated against human nuclear receptor subfamily 4 group A member 1 (NR4A1), yielding an IC₅₀ value of 1.00 × 10⁵ nM (100 µM) [1]. While the methyl ester itself is not directly active in this assay, it serves as the core scaffold for synthesizing these amino acid ester derivatives. This derivative activity establishes the compound as a viable starting material for medicinal chemistry exploration, distinct from simple herbicide applications.

Derivative NR4A1 IC₅₀
Supporting evidence
100 µM (amino ester derivative)
Scaffold for medicinal chemistry exploration
Derivative, not parent compound activity
Medicinal Chemistry Nuclear Receptor Derivative Synthesis

MCPA Methyl Ester Application Scenarios


Reference Standard for Residue Monitoring

Utilize ISO 17034 certified methyl 4-chloro-2-methylphenoxyacetate standards (available at 100 µg/mL and 1000 µg/mL in methanol) for calibration and quality control in GC-MS or HPLC-UV methods quantifying MCPA residues in water, soil, and agricultural commodities [7][6]. The compound's LogP of 2.7 ensures predictable reversed-phase chromatographic retention distinct from the parent acid, enabling robust method validation [3]. This application directly leverages the certified standard availability established in Evidence Item 4 and the lipophilicity differentiation established in Evidence Item 2.

HPPD Inhibition Mode-of-Action Studies

Employ methyl 4-chloro-2-methylphenoxyacetate in competitive inhibition assays against 4-hydroxyphenylpyruvate dioxygenase (HPPD), where complete inhibition is observed at concentrations of 0.5-1.0 mM [7]. This application supports research into secondary herbicide mechanisms beyond the canonical auxin-mimicry pathway, particularly relevant for understanding resistance development and synergistic herbicidal combinations. This scenario derives directly from the HPPD inhibition evidence documented in Evidence Item 1.

Synthetic Intermediate for MS Standards

Use methyl 4-chloro-2-methylphenoxyacetate as the starting material for synthesizing deuterated analogs (MCPA methyl ester-d3) for use as internal standards in quantitative mass spectrometry workflows, or for preparing amino acid ester conjugates evaluated against nuclear receptor targets such as NR4A1 [7][6]. The methyl ester scaffold provides a versatile platform for derivatization due to the reactive ester moiety, which can undergo transesterification or amidation under mild conditions. This scenario is supported by the derivative activity evidence in Evidence Item 5 and the synthetic pathway documentation in Evidence Item 3.

One-Pot Process Optimization

Apply the patented one-pot chlorination-esterification method to produce 2-methyl-4-chlorophenoxyacetic acid methyl ester directly from 2-methylphenoxyacetic acid methyl ester precursor [7]. The process, conducted at 80-85°C with chlorine gas feed rates of 70-80 kg/hr and phenothiazine/dimethylaminopyridine catalysis, achieves >99% conversion (monitored by HPLC with <1% residual starting material threshold) while eliminating intermediate acid isolation steps required in conventional two-stage synthesis. This scenario directly applies the synthetic efficiency evidence documented in Evidence Item 3.

Application
Selection Property
Validation Focus
Environmental residue monitoring
ISO 17034 certified standard; differentiated lipophilicity
GC-MS/HPLC method validation for MCPA residues
HPPD inhibition mode-of-action research
Documented HPPD competitive inhibition profile
Enzyme inhibition assay validation
Deuterated internal standard synthesis
Reactive methyl ester scaffold for derivatization
Derivative synthesis and MS quantification
One-pot process development
Patented one-pot chlorination-esterification method
Conversion efficiency and process monitoring

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